Methyl 3,5-dihydroxy-2-naphthoate
CAS No.: 185989-39-3
Cat. No.: VC3797104
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185989-39-3 |
---|---|
Molecular Formula | C12H10O4 |
Molecular Weight | 218.2 g/mol |
IUPAC Name | methyl 3,5-dihydroxynaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3 |
Standard InChI Key | ARAZFUMSUAUJRS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O |
Canonical SMILES | COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O |
Introduction
Chemical Identity and Structural Properties
Methyl 3,5-dihydroxy-2-naphthoate belongs to the naphthoate ester family, featuring a naphthalene backbone substituted with hydroxyl and methoxycarbonyl groups. Its structure is closely related to 3,5-dihydroxy-2-naphthoic acid (CAS No. 89-35-0), the parent carboxylic acid, which has a molecular formula of and a molecular weight of 204.18 g/mol . The methylation of the carboxylic acid group enhances solubility in organic solvents, as evidenced by the compound’s solubility in methanol and dimethyl sulfoxide (DMSO) .
Physical and Chemical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Soluble in DMSO, methanol | |
Storage Conditions | Sealed, room temperature | |
pKa (predicted) | 2.95 (for parent acid) |
The compound’s stability is temperature-sensitive, requiring storage in anhydrous conditions to prevent hydrolysis . Its UV-Vis absorption profile, inferred from analogous naphthoates, likely exhibits maxima near 270–320 nm due to aromatic transitions .
Synthesis and Structural Modification
The synthesis of methyl 3,5-dihydroxy-2-naphthoate involves multi-step reactions starting from hydroxylated naphthoic acids. A representative protocol, adapted from methods used for methyl 4-hydroxy-1-methoxy-2-naphthoate , includes:
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Protection of Hydroxyl Groups: 3,5-Dihydroxy-2-naphthoic acid is treated with propionyl chloride in the presence of to protect hydroxyl groups as propionyl esters.
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Methyl Esterification: The intermediate is reacted with iodomethane in acetone, facilitated by , to introduce the methyl ester.
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Deprotection: Basic hydrolysis removes the propionyl groups, yielding the final product .
Critical reaction parameters include temperature control (−15°C during acylation) and stoichiometric excess of alkylating agents to ensure complete esterification . Challenges in isolating the pure product necessitate repeated extraction and silica gel chromatography .
Biological and Biochemical Applications
NMDA Receptor Modulation
The parent acid, 3,5-dihydroxy-2-naphthoic acid, acts as an allosteric inhibitor of NMDA receptors, which regulate synaptic plasticity and memory in the central nervous system . Methylation may enhance blood-brain barrier permeability, positioning the ester as a candidate for neuropharmacological studies .
Protein Tyrosine Phosphatase Inhibition
The benzofuran-like moiety in 3,5-dihydroxy-2-naphthoic acid confers inhibitory activity against protein tyrosine phosphatases (PTPs) . These enzymes are implicated in oncogenic signaling, suggesting potential anticancer applications for methyl 3,5-dihydroxy-2-naphthoate derivatives .
Challenges and Future Directions
Current limitations include sparse pharmacokinetic data and a lack of in vivo studies. Priorities for future research include:
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